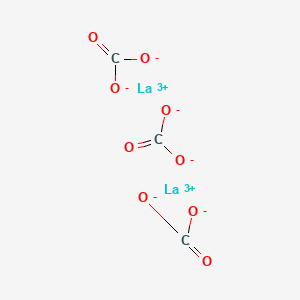
Mersalyl acid
Vue d'ensemble
Description
Il possède un centre de mercure (II) et a été initialement adapté du calomel (chlorure de mercure (I)), un diurétique découvert par Paracelse . Le mersalyl est rarement utilisé comme médicament aujourd'hui, ayant été supplanté par les thiazides et les diurétiques de l'anse qui sont moins toxiques car ils ne contiennent pas de mercure .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Le mersalyl subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le centre de mercure du mersalyl peut participer à des réactions redox, modifiant son état d'oxydation.
Substitution : Le mersalyl peut subir des réactions de substitution où l'atome de mercure est remplacé par d'autres groupes.
Formation de complexes : Le mersalyl peut former des complexes avec des composés contenant des thiols, ce qui est important pour son activité biologique.
Les réactifs couramment utilisés dans ces réactions comprennent l'acétate mercurique pour la synthèse et les composés contenant des thiols pour la formation de complexes. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le mersalyl a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant que réactif pour étudier les interactions du mercure avec les molécules organiques.
Industrie : Applications industrielles limitées en raison de sa toxicité et de la disponibilité de composés plus sûrs.
Mécanisme d'action
Le mersalyl agit comme un diurétique en augmentant l'excrétion de sodium et de chlorure dans les tubules rénaux, ce qui entraîne une augmentation de l'excrétion d'eau . La liaison à haute affinité de l'ion mercurique divalent aux groupes thiol ou sulfhydryle des protéines est considérée comme le principal mécanisme de son activité. Cette liaison peut favoriser le stress oxydatif, la peroxydation lipidique, la dysfonction mitochondriale et les modifications du métabolisme de l'hème . Le mersalyl inhibe également les aquaporines, stoppant le flux d'eau à travers les membranes cellulaires, et inhibe la protéine LCK, entraînant une diminution de la signalisation des lymphocytes T et une dépression du système immunitaire .
Applications De Recherche Scientifique
Mersalyl has been used in various scientific research applications, including:
Chemistry: As a reagent for studying mercury’s interactions with organic molecules.
Biology: In studies involving enzyme inhibition and reactivation, particularly with thiol-containing enzymes.
Industry: Limited industrial applications due to its toxicity and the availability of safer compounds.
Mécanisme D'action
Mersalyl acts as a diuretic by increasing the excretion of sodium and chloride in the renal tubules, leading to increased water excretion . The high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for its activity. This binding can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism . Mersalyl also inhibits aquaporins, halting water flow across cell membranes, and inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression .
Comparaison Avec Des Composés Similaires
Le mersalyl est comparé à d'autres composés organomercuriels tels que le thiomersal et le nitromersol, qui sont utilisés comme antiseptiques et antifongiques . Contrairement à ces composés, le mersalyl était principalement utilisé comme diurétique. Son caractère unique réside dans son application spécifique dans la thérapie diurétique et son mécanisme d'action impliquant des interactions avec le groupe thiol .
Les composés similaires comprennent :
Thiomersal : Un antiseptique et antifongique organomercuriel.
Nitromersol : Un autre antiseptique et antifongique organomercuriel.
L'utilisation du mersalyl a décliné en raison du développement de diurétiques plus sûrs, non contenant de mercure, mais il reste un composé intéressant dans la recherche scientifique en raison de ses propriétés chimiques uniques et de ses interactions biologiques .
Propriétés
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334269 | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Mersalyl acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
partially miscible in water | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
486-67-9, 879642-25-8, 492-18-2 | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mersalyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mersalyl acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)









